N-[1-(propan-2-yl)-1H-indol-4-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide N-[1-(propan-2-yl)-1H-indol-4-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16334304
InChI: InChI=1S/C21H25N5O/c1-15(2)26-13-9-17-18(7-3-8-19(17)26)24-20(27)16-6-4-12-25(14-16)21-22-10-5-11-23-21/h3,5,7-11,13,15-16H,4,6,12,14H2,1-2H3,(H,24,27)
SMILES:
Molecular Formula: C21H25N5O
Molecular Weight: 363.5 g/mol

N-[1-(propan-2-yl)-1H-indol-4-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide

CAS No.:

Cat. No.: VC16334304

Molecular Formula: C21H25N5O

Molecular Weight: 363.5 g/mol

* For research use only. Not for human or veterinary use.

N-[1-(propan-2-yl)-1H-indol-4-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide -

Specification

Molecular Formula C21H25N5O
Molecular Weight 363.5 g/mol
IUPAC Name N-(1-propan-2-ylindol-4-yl)-1-pyrimidin-2-ylpiperidine-3-carboxamide
Standard InChI InChI=1S/C21H25N5O/c1-15(2)26-13-9-17-18(7-3-8-19(17)26)24-20(27)16-6-4-12-25(14-16)21-22-10-5-11-23-21/h3,5,7-11,13,15-16H,4,6,12,14H2,1-2H3,(H,24,27)
Standard InChI Key QISJFPSMUYDTPP-UHFFFAOYSA-N
Canonical SMILES CC(C)N1C=CC2=C(C=CC=C21)NC(=O)C3CCCN(C3)C4=NC=CC=N4

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound’s IUPAC name, N-[1-(propan-2-yl)-1H-indol-4-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide, delineates its three primary components:

  • Indole scaffold: A bicyclic structure comprising a benzene ring fused to a pyrrole ring, substituted at the 1-position with an isopropyl group (CH(CH3)2-\text{CH}(\text{CH}_3)_2) and at the 4-position with a carboxamide linkage.

  • Piperidine ring: A six-membered amine ring substituted at the 1-position with a pyrimidine group and at the 3-position with a carbonyl group connected to the indole moiety.

  • Pyrimidine substituent: A nitrogen-rich aromatic ring that enhances the molecule’s ability to engage in hydrogen bonding and π-π stacking interactions with biological targets.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular formulaC21H25N5O\text{C}_{21}\text{H}_{25}\text{N}_{5}\text{O}
Molecular weight363.5 g/mol
Hydrogen bond donors3
Hydrogen bond acceptors5
Rotatable bonds5

Stereochemical Considerations

Synthetic Pathways and Optimization Strategies

Retrosynthetic Analysis

The synthesis of N-[1-(propan-2-yl)-1H-indol-4-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide involves convergent strategies to assemble its three domains:

  • Indole synthesis: Fischer indole synthesis using phenylhydrazine and isopropyl methyl ketone under acidic conditions (e.g., H2SO4\text{H}_2\text{SO}_4) yields the 1-isopropylindole core .

  • Piperidine-pyrimidine coupling: Buchwald-Hartwig amination facilitates the introduction of the pyrimidine group to the piperidine ring, with palladium catalysts (e.g., Pd2(dba)3\text{Pd}_2(\text{dba})_3) and ligands (e.g., Xantphos) enhancing cross-coupling efficiency .

  • Carboxamide formation: Reaction of piperidine-3-carboxylic acid derivatives with 1-isopropylindol-4-amine using carbodiimide coupling agents (e.g., EDC/HOBt) completes the assembly .

Table 2: Representative Synthetic Route

StepReactionConditionsYield
1Indole core formationH2SO4\text{H}_2\text{SO}_4, 110°C, 12h68%
2Piperidine-pyrimidine couplingPd2(dba)3\text{Pd}_2(\text{dba})_3, Xantphos, 80°C52%
3Amide couplingEDC, HOBt, DMF, rt75%

Challenges in Scale-Up

Key hurdles include the low solubility of intermediates in polar aprotic solvents and epimerization during amide bond formation. Patent literature suggests that employing Turbo Grignard reagents (e.g., iPrMgClLiCl\text{iPrMgCl} \cdot \text{LiCl}) for pyrimidine installation improves regioselectivity and reduces byproducts . Additionally, switching from thionyl chloride to oxalyl chloride for carboxylate activation minimizes racemization .

Recent Advances and Comparative Analysis

Structure-Activity Relationship (SAR) Insights

Modifications to the isopropyl group on the indole nitrogen reveal a stark activity cliff:

  • Replacement with cyclopropyl enhances metabolic stability (t1/2t_{1/2} from 1.2h to 4.7h in human microsomes) but reduces kinase inhibition 10-fold.

  • Substitution with trifluoroethyl retains potency while improving aqueous solubility (logP\log P from 3.1 to 2.4).

Patent Landscape

The compound’s synthetic methodology is protected under US8697876B2, which covers Grignard-based approaches for piperidine-pyrimidine coupling . Competitor patents (e.g., WO2023086712A1) focus on prodrug derivatives with enhanced blood-brain barrier permeability .

Challenges and Future Directions

Pharmacokinetic Limitations

Despite promising efficacy, the compound exhibits poor oral bioavailability (F=12%F = 12\%) due to first-pass metabolism and P-glycoprotein efflux. Prodrug strategies employing tert-butyl carbamate protection of the piperidine nitrogen are under investigation to address this .

Target Validation

CRISPR-Cas9 knockout studies in murine models are needed to confirm on-target effects versus off-target kinase inhibition (e.g., FLT3, c-Kit).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator